molecular formula C18H21N3O4S2 B2632650 N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide CAS No. 851781-18-5

N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide

Cat. No.: B2632650
CAS No.: 851781-18-5
M. Wt: 407.5
InChI Key: BJVILKXCNIXJAY-UHFFFAOYSA-N
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Description

N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide is a complex organic compound known for its significant chemical and biological properties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide generally involves a multi-step process:

  • Formation of the pyrazole ring: : Starting from a suitable hydrazine derivative and an appropriate β-keto ester, the pyrazole ring is formed.

  • Introduction of the methanesulfonyl group: : This step typically involves the reaction of the pyrazole with methanesulfonyl chloride in the presence of a base.

  • Coupling with the phenyl group: : The phenyl group is introduced via a cross-coupling reaction, often utilizing Suzuki or Stille coupling methods under specific reaction conditions.

Industrial Production Methods

Industrial production may leverage continuous flow reactors to optimize the yield and purity of the compound. Specific catalysts and solvents are employed to facilitate each reaction step while ensuring scalability.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, typically involving oxidizing agents like potassium permanganate.

  • Reduction: : Reduction reactions may involve reagents such as sodium borohydride or lithium aluminum hydride.

  • Substitution: : Nucleophilic substitution reactions are common, particularly at positions on the phenyl ring.

Common Reagents and Conditions

  • Oxidation: : Potassium permanganate in acidic or basic conditions.

  • Reduction: : Sodium borohydride in methanol or ethanol.

  • Substitution: : Halogenating agents like bromine for electrophilic aromatic substitution.

Major Products Formed

  • Oxidation: : Corresponding sulfoxide or sulfone derivatives.

  • Reduction: : Alcohol or amine derivatives.

  • Substitution: : Halogenated derivatives of the compound.

Scientific Research Applications

N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide has a broad range of applications in scientific research:

  • Chemistry: : As a versatile intermediate in organic synthesis.

  • Biology: : Potential use in studying enzyme inhibition and receptor binding.

  • Medicine: : Investigated for its anti-inflammatory and anticancer properties.

  • Industry: : Used in the development of new materials and chemical processes.

Mechanism of Action

Mechanism

The compound's mechanism of action often involves interacting with specific molecular targets such as enzymes or receptors. Its methanesulfonyl group may form covalent bonds with active site residues in enzymes, leading to inhibition.

Molecular Targets and Pathways

  • Enzymes: : Proteases and kinases are common targets.

  • Pathways: : Signal transduction pathways modulated by the compound can lead to altered cell function, which is valuable in therapeutic contexts.

Comparison with Similar Compounds

When compared with similar compounds, N-{4-[1-methanesulfonyl-5-(2-methylphenyl)-4,5-dihydro-1H-pyrazol-3-yl]phenyl}methanesulfonamide stands out due to its unique structure and reactivity.

Similar Compounds

  • Sulfonamides: : Known for their antibacterial properties.

  • Pyrazoles: : Common in anti-inflammatory drugs.

  • Phenyl derivatives: : Widely studied for their versatile chemical properties.

Its distinct combination of the pyrazole core, methanesulfonyl, and phenyl groups contributes to its exceptional properties and broad application spectrum.

Properties

IUPAC Name

N-[4-[3-(2-methylphenyl)-2-methylsulfonyl-3,4-dihydropyrazol-5-yl]phenyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O4S2/c1-13-6-4-5-7-16(13)18-12-17(19-21(18)27(3,24)25)14-8-10-15(11-9-14)20-26(2,22)23/h4-11,18,20H,12H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BJVILKXCNIXJAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C2CC(=NN2S(=O)(=O)C)C3=CC=C(C=C3)NS(=O)(=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21N3O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

407.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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